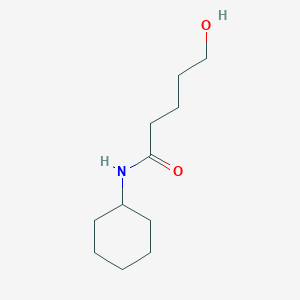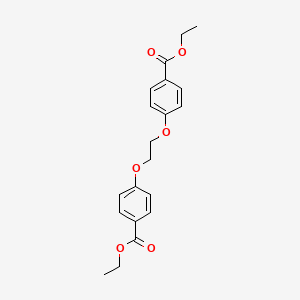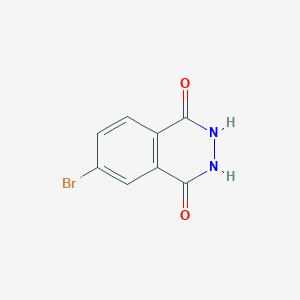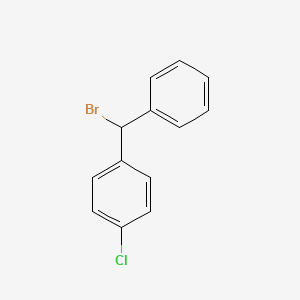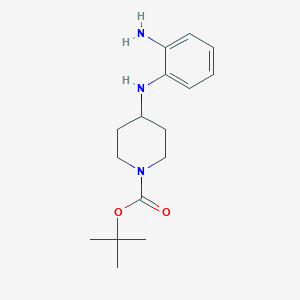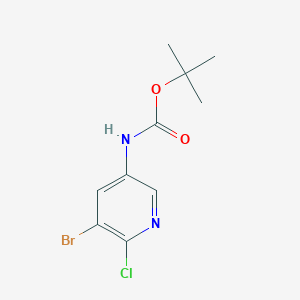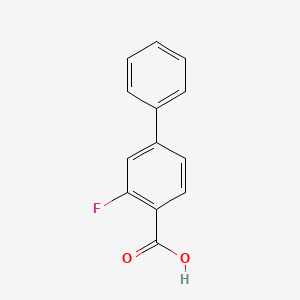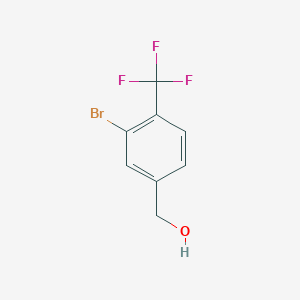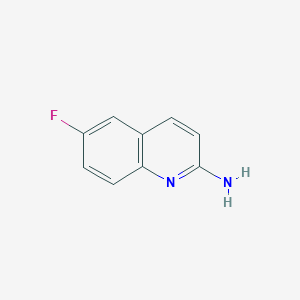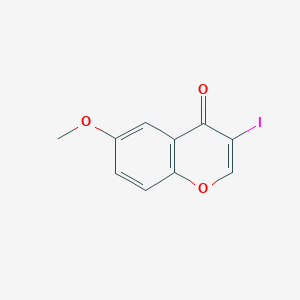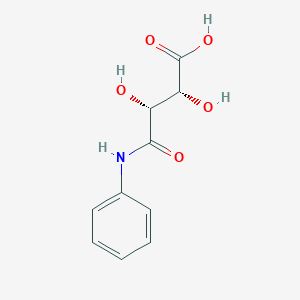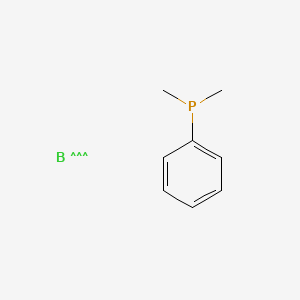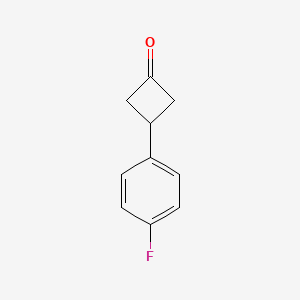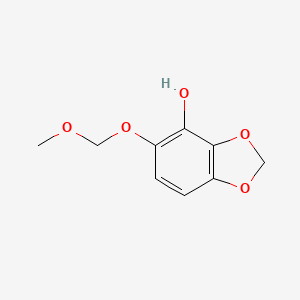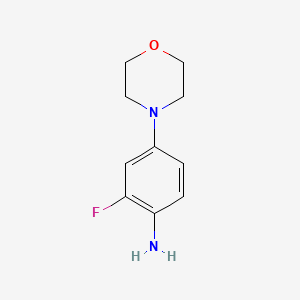
2-Fluoro-4-(morpholin-4-yl)aniline
概要
説明
2-Fluoro-4-(morpholin-4-yl)aniline is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed in the research. It likely contains a fluorine atom attached to an aromatic ring, which is further substituted with a morpholine group, a common feature in medicinal chemistry due to its polar nature and ability to participate in hydrogen bonding.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with an appropriate fluorinated aromatic compound and then introducing the morpholine moiety. For instance, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole is achieved via an intermediate imidazo[2,1-b][1,3,4]thiadiazole, followed by the introduction of the morpholine group . Similarly, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride is synthesized from a brominated precursor through amination and cyclization . These methods suggest that the synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline would likely involve a similar strategy of functional group transformations and ring closures.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Fluoro-4-(morpholin-4-yl)aniline is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a morpholine derivative was determined to belong to the monoclinic system with specific lattice parameters . These techniques would be essential in determining the precise molecular structure of 2-Fluoro-4-(morpholin-4-yl)aniline.
Chemical Reactions Analysis
The reactivity of the fluorine atom in the aromatic ring can lead to various chemical reactions. For instance, 1,3,5-tris(fluorosulfonyl)benzene reacts with nucleophilic agents like morpholine to form sulfonyl derivatives . This suggests that the fluorine atom in 2-Fluoro-4-(morpholin-4-yl)aniline could also undergo nucleophilic substitution reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing both fluorine and morpholine groups are influenced by the presence of these functional groups. The fluorine atom contributes to the compound's lipophilicity and can affect its metabolic stability, while the morpholine ring can enhance solubility and influence the compound's basicity . The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal packing of similar compounds, would also be expected in 2-Fluoro-4-(morpholin-4-yl)aniline .
科学的研究の応用
1. Application in Medicinal Chemistry
- Summary of the application : “2-Fluoro-4-(morpholin-4-yl)aniline” is used in medicinal chemistry . It’s often used as a building block in the synthesis of various pharmaceutical compounds.
2. Application in Antimicrobial Research
- Summary of the application : A series of novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have been designed and synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines . These compounds were evaluated for their in vitro antimicrobial activity against various microorganisms .
- Methods of application : The compounds were synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines . The synthesized compounds were then tested for their antimicrobial activity.
- Results or outcomes : Some derivatives exhibited significant activity against bacterial and fungal strains . The molecular docking study has shown the best dock score for (E)-N-(4-methylphenyl)-1-[2-(morpholin-4-yl)quinolin-3-yl]methanimine in comparison to amoxicillin .
Safety And Hazards
特性
IUPAC Name |
2-fluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIJMGVGJOUFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288048 | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(morpholin-4-yl)aniline | |
CAS RN |
209960-29-2 | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209960-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

